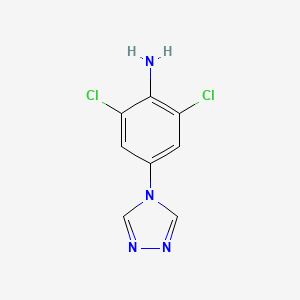
2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is an organic compound that features a dichlorinated benzene ring substituted with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with the triazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available raw materials. For example, 2,6-dichloroaniline can be synthesized from 2,6-dichlorobenzene through a series of halogenation and amination reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anticancer agent and in other therapeutic areas.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-4-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The triazole moiety is known to form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound is similar in structure but has a trifluoromethyl group instead of a triazole moiety.
2,6-Dichloro-4-nitroaniline: Another similar compound with a nitro group instead of a triazole.
Uniqueness
2,6-Dichloro-4-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6Cl2N4 |
|---|---|
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(1,2,4-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-1-5(2-7(10)8(6)11)14-3-12-13-4-14/h1-4H,11H2 |
Clave InChI |
OEVWYMZVRGHKQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Cl)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



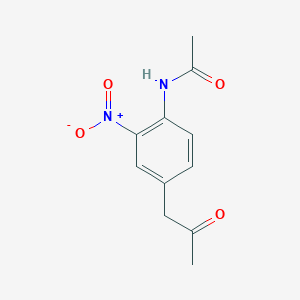
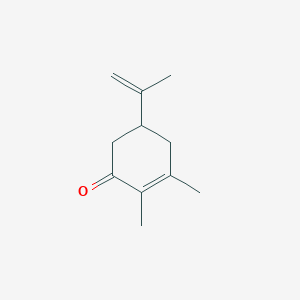
![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
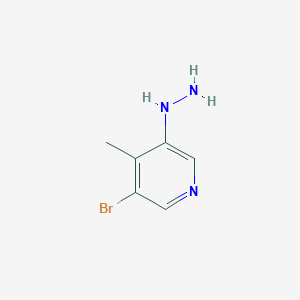
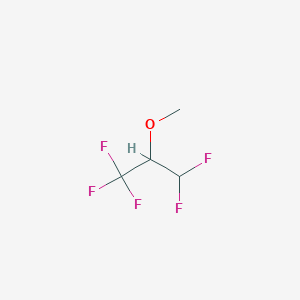
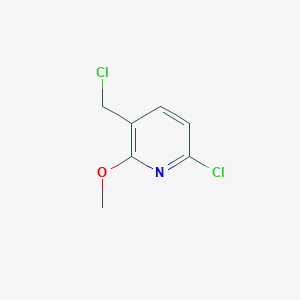
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
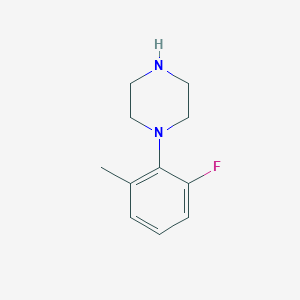
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)
![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)

